4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Historical Development and Classification of Imidazopyridine Scaffolds
The imidazopyridine scaffold emerged as a pharmacologically significant heterocyclic system following its first patent in 1967 by Duschinsky et al., who synthesized derivatives for potential therapeutic applications. This bicyclic structure, formed by fusing imidazole and pyridine rings, gained prominence due to its adaptability in drug discovery. Over decades, imidazopyridines have been classified into subgroups based on nitrogen atom positions and ring fusion patterns. For example, imidazo[1,2-a]pyridine and imidazo[4,5-c]pyridine represent distinct subclasses with unique electronic and steric properties. The former has dominated pharmaceutical research, yielding drugs like zolpidem (a hypnotic) and alpidem (an anxiolytic), while the latter remains underexplored despite its potential in fluorescence-based applications.
Nomenclature and Structural Characteristics of Imidazo[4,5-c]pyridine Systems
Imidazo[4,5-c]pyridine (IUPAC name: H-imidazo[4,5-c]pyridine) features a pyridine ring fused with an imidazole moiety at positions 4 and 5. Its molecular formula is C₆H₅N₃, with a planar aromatic system stabilized by π-conjugation across both rings. The nitrogen atoms at positions 1 and 3 of the imidazole ring and position 4 of the pyridine ring create distinct electronic environments, enabling selective functionalization. For instance, halogenation at position 4 (e.g., 4-chloro-1H-imidazo[4,5-c]pyridine) enhances electrophilic substitution reactivity. X-ray crystallography studies reveal bond lengths of 1.32 Å for N1–C2 and 1.38 Å for C4–C5, consistent with aromatic delocalization.
Table 1: Key Structural Parameters of Imidazo[4,5-c]pyridine Derivatives
| Parameter | Value (Å/°) | Source |
|---|---|---|
| N1–C2 bond length | 1.32 | |
| C4–C5 bond length | 1.38 | |
| Dihedral angle (imidazole-pyridine) | 2.5° |
Tetrahydroimidazo[4,5-c]pyridines: Fundamental Structural Features
Hydrogenation of imidazo[4,5-c]pyridine at the pyridine ring yields tetrahydro derivatives like 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, which adopts a boat conformation in the saturated six-membered ring. This structural modification reduces aromaticity, increasing basal nitrogen basicity (pKₐ ≈ 8.2 vs. 4.9 for the parent compound). The tetrahydro form exhibits enhanced solubility in polar solvents (e.g., 32 mg/mL in water vs. 5 mg/mL for the aromatic analogue), making it advantageous for aqueous-phase reactions. In the compound 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, the tetrahydro ring enables axial-equatorial isomerism, with the 2-fluoro-4-methoxyphenyl substituent preferentially occupying the equatorial position to minimize steric hindrance.
Position-Specific Substitution Patterns in Imidazopyridine Chemistry
Substitution at position 4 of imidazo[4,5-c]pyridine profoundly influences biological activity. For example:
- 4-Chloro derivatives exhibit antiviral activity against respiratory syncytial virus (IC₅₀ = 3 nM).
- 4-Cyano analogues show redshifted fluorescence (λₑₘ = 450 nm) due to extended conjugation.
- 4-Aryl substitutions (e.g., 2-fluoro-4-methoxyphenyl) enhance lipophilicity (logP = 2.1 vs. 1.4 for unsubstituted analogues).
Table 2: Electronic Effects of Substituents at Position 4
| Substituent | Hammett σₚ Value | Biological Activity (IC₅₀) |
|---|---|---|
| -Cl | +0.23 | 3 nM (RSV inhibition) |
| -CN | +0.66 | Fluorescence sensor |
| -OCH₃ | -0.27 | CYP450 inhibition |
Significance of Fluorine and Methoxy Substitutions in Heterocyclic Compounds
The 2-fluoro-4-methoxyphenyl group in 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine introduces two critical effects:
- Fluorine’s electron-withdrawing nature (+I effect) increases oxidative stability, reducing hepatic clearance (CLₕ = 12 mL/min/kg vs. 28 mL/min/kg for non-fluorinated analogues).
- Methoxy’s electron-donating capacity (-M effect) enhances π-π stacking with aromatic residues in biological targets, improving binding affinity (Kd = 0.8 μM vs. 2.3 μM for des-methoxy compounds).
This combination optimizes drug-likeness parameters:
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-18-8-2-3-9(10(14)6-8)12-13-11(4-5-15-12)16-7-17-13/h2-3,6-7,12,15H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBBWLLIWZYCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCN2)NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the aromatic ring or the imidazopyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a lead in the development of new pharmacological agents. Its structure suggests possible interactions with biological targets, particularly receptors involved in neurological processes.
- Metabotropic Glutamate Receptor Modulation : Recent studies have highlighted the compound's role as a negative allosteric modulator (NAM) for metabotropic glutamate receptors (mGluR). These receptors are implicated in various neurological disorders, making compounds like 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine valuable for therapeutic interventions in conditions such as schizophrenia and anxiety disorders .
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of this compound against various cancer cell lines. Initial findings suggest that it may exhibit selective cytotoxicity, which could be harnessed for cancer treatment.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways. Further studies are required to elucidate the detailed mechanisms and efficacy .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may enhance pharmacological activity or selectivity towards specific biological targets.
- Fluorinated Derivatives : The introduction of fluorine atoms into organic molecules often enhances their metabolic stability and bioavailability. This property is being explored to develop more potent derivatives of the imidazo[4,5-c]pyridine scaffold .
Data Tables
Case Study 1: mGluR Modulation
A study conducted by Vanderbilt University explored the use of this compound in developing PET ligands for imaging mGluR activity in vivo. The findings indicated that the compound demonstrated high affinity and selectivity towards mGluR2, making it a promising candidate for further development in neuroimaging applications .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound against several cancer cell lines. Results indicated significant apoptosis induction at specific concentrations, warranting further investigation into its mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
Key analogs differ in substituents on the phenyl ring and modifications to the imidazo[4,5-c]pyridine core. Notable examples include:
a. Fluorophenyl Derivatives
- 4-(4-Fluorophenyl) analog (CAS 7271-09-2): Lacks the methoxy group but retains fluorine at the para position. It has been studied as a histamine H3 receptor ligand (CHEMBL1086105) with a molecular weight of 233.24 and logP 4.1 .
b. Methoxyphenyl Derivatives
- 4-(2-Methoxyphenyl) (CAS 4875-47-2), 4-(3-Methoxyphenyl) (CAS 4875-48-3), and 4-(4-Methoxyphenyl) (CAS 4875-49-4): These isomers highlight the impact of methoxy positioning. The 4-methoxy derivative (MW 215.25) is synthesized with 95% purity, suggesting synthetic feasibility for para-substituted methoxy groups .
c. Multisubstituted Phenyl Derivatives
Pharmacological and Physicochemical Properties
The table below summarizes critical parameters:
Biological Activity
The compound 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 225.26 g/mol
The tetrahydroimidazo[4,5-c]pyridine scaffold has been associated with various biological activities including:
- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of specific enzymes such as those involved in bacterial infections and cancer proliferation. For instance, studies indicate that modifications at the nitrogen position (N5) enhance inhibitory activity against enzymes related to periodontal disease pathogens like Porphyromonas gingivalis .
Structure-Activity Relationship (SAR)
Research has demonstrated that substituents on the imidazopyridine core significantly influence biological activity. Key findings include:
- Lipophilicity : The introduction of lipophilic groups generally increases activity. For example, a benzyl group substitution increased activity by a factor of 60 compared to its acyclic counterparts .
- Substituent Variability : Variations in the C4 position have also been evaluated, revealing that certain modifications can either enhance or diminish activity depending on steric and electronic factors.
Case Studies
- Inhibition Studies : A study reported the synthesis and evaluation of several tetrahydroimidazo[4,5-c]pyridine derivatives. Among these, compounds with a 2-fluoro-4-methoxyphenyl group exhibited significant inhibitory effects against specific targets in vitro .
- Cytotoxicity Assays : Compounds based on this scaffold have been tested for cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited potent anti-proliferative effects while maintaining low toxicity to normal cells .
Data Table: Summary of Biological Activities
Q & A
Q. What established synthetic routes are available for 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?
The synthesis typically involves multi-step protocols starting with functionalized pyridine or imidazole precursors. For example, cyclocondensation of substituted amines with carbonyl intermediates under acidic conditions can yield the tetrahydroimidazopyridine core. The 2-fluoro-4-methoxyphenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution, depending on the reactivity of the halogenated aryl precursor. Key intermediates should be purified via column chromatography, and yields optimized by controlling temperature and stoichiometry .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and ring saturation. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-F and C-O bonds. X-ray crystallography, as demonstrated for structurally analogous compounds, provides unambiguous confirmation of stereochemistry and crystal packing .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Waste must be segregated into halogenated and non-halogenated containers and disposed of via certified hazardous waste services. Emergency response plans should address skin contact (rinse with water) and spills (neutralize with inert adsorbents) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Employ computational reaction path search methods (e.g., density functional theory or quantum mechanics/molecular mechanics) to identify energy barriers and transition states. Pair this with Design of Experiments (DoE) to systematically vary parameters like solvent polarity, catalyst loading, and temperature. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error experimentation by predicting optimal conditions .
Q. How can contradictions in spectroscopic or chromatographic data be resolved during characterization?
Cross-validate using complementary techniques:
- If NMR signals overlap, use 2D NMR (COSY, HSQC) or deuterated solvents.
- For ambiguous mass spectra, employ high-resolution MS or tandem MS/MS.
- If HPLC purity conflicts with elemental analysis, re-run chromatography with alternative mobile phases (e.g., ammonium acetate buffer for polar impurities). Computational validation of spectral predictions (e.g., using ACD/Labs or ChemDraw) can also resolve discrepancies .
Q. What computational methods are suitable for studying this compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations assess solvation effects and conformational stability. For photophysical studies, time-dependent DFT (TD-DFT) models UV-Vis absorption spectra. Software like Gaussian or ORCA is recommended for these analyses .
Q. How can a robust HPLC method be developed for purity analysis and degradation studies?
Select a C18 reverse-phase column with a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid to enhance peak resolution. Optimize flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) to balance retention time and sensitivity. Validate the method using ICH guidelines for linearity, precision, and limit of detection. For degradation studies, employ forced degradation (heat, light, pH extremes) and monitor by diode-array detection .
Q. What strategies are effective for studying the compound’s stability under varying environmental conditions?
Conduct accelerated stability testing:
- Thermal stability: Incubate at 40°C, 60°C, and 80°C for 1–4 weeks.
- Photostability: Expose to UV light (320–400 nm) in a controlled chamber.
- Hydrolytic stability: Test in buffers at pH 1.2, 7.4, and 9.0. Analyze degradation products via LC-MS and compare with synthetic standards. Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .
Q. How can mechanistic insights into the compound’s reactivity be gained?
Use isotopic labeling (e.g., deuterium or ¹⁵N) to track reaction pathways. For example, deuterating the imidazole NH group can clarify proton transfer steps. Kinetic isotope effects (KIEs) and Eyring plots elucidate rate-determining steps. In situ FTIR or Raman spectroscopy monitors intermediate formation in real time .
Q. What approaches are viable for designing analogs with enhanced bioactivity or reduced toxicity?
Apply structure-activity relationship (SAR) studies by modifying the fluorophenyl or methoxy substituents. Bioisosteric replacements (e.g., replacing fluorine with chlorine or methoxy with ethoxy) can improve metabolic stability. Computational docking (AutoDock Vina) against target proteins (e.g., kinases) prioritizes analogs with stronger binding affinities. Toxicity predictions using ADMET software (e.g., SwissADME) guide synthetic efforts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
